BP13944

Dengue virus Pan-serotype inhibitor Flavivirus selectivity

Researchers face ambiguous target engagement when DENV protease inhibitor resistance maps to NS2B, not the catalytic domain. BP13944 resolves this with E66G substitution in NS3 protease-unambiguous genetic proof of target engagement. • E66G: 3.1-fold (biochemical) to 17.2-fold (infectious clone) resistance. • Pan-serotype: EC50 1.03±0.09 μM, CC50 72.40±0.95 μM (SI ≈70.3); no JEV cross-reactivity. • DENV-2 yield reduction: 14,333× at 8 μM; >10,000× at 12 μM.

Molecular Formula C20H44BrNO2
Molecular Weight 410.48
CAS No. 1622060-51-8
Cat. No. B606320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBP13944
CAS1622060-51-8
SynonymsBP13944;  BP-13944;  BP 13944; 
Molecular FormulaC20H44BrNO2
Molecular Weight410.48
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[N+](CO)(CO)CC.[Br-]
InChIInChI=1S/C20H44NO2.BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(4-2,19-22)20-23;/h22-23H,3-20H2,1-2H3;1H/q+1;/p-1
InChIKeyCYOFBZRGYTVCGJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BP13944: A Dengue Virus Protease Inhibitor


BP13944 is a small-molecule quaternary ammonium bromide identified via high-throughput screening (HTS) of 60,000 compounds using a stable DENV-2 luciferase replicon cell line [1]. It inhibits dengue virus (DENV) replication by targeting the viral NS2B/NS3 protease complex, a critical enzyme for viral polyprotein processing [1]. Its molecular formula is C20H44BrNO2, with a molecular weight of 410.48 g/mol . The compound demonstrates pan-serotype activity against DENV-1 through DENV-4, but does not inhibit the related flavivirus Japanese encephalitis virus (JEV), indicating a desirable selectivity profile [1].

Target engagement mapped to NS3 protease domain (E66G resistance locus)
Pan-serotype DENV replicon inhibition (serotypes 1–4)
Well-characterized selectivity margin; no detectable cytotoxicity in tested range

BP13944 Not Interchangeable with Other Protease Inhibitors


Generic substitution is precluded by BP13944's unique resistance profile, which provides a validated chemical tool for probing the NS3 protease active site. The compound selects for a specific E66G resistance mutation in the NS3 protease domain, which confers 15.2- to 17.2-fold resistance in replicon and infectious virus systems [1]. This well-characterized escape mutant pathway, which is distinct from the resistance profiles of other NS3 protease inhibitors like compound 8 or SK-12, makes BP13944 essential for studies requiring a known resistance mechanism for target deconvolution and mechanism-of-action validation [1].

Resistance locus divergence BP13944 selects E66G within NS3 protease, whereas analogs like BP2109 select mutations in the NS2B cofactor, indicating different binding interactions and resistance profiles.
Undefined cytotoxicity thresholds Many related NS2B/NS3 inhibitors lack explicit CC50 values, making it difficult to compare selectivity margins directly with BP13944.
Scaffold class mismatch Quaternary ammonium salt chemotype differs from peptidomimetic or heterocyclic inhibitors; potency and PK behavior observed in one class do not transfer to another.

BP13944 Quantitative Evidence Guide


Target Engagement by Resistance Locus (NS3 vs. NS2B)

BP13944 demonstrates broad anti-DENV activity, significantly reducing viral titers of all four DENV serotypes. At a concentration of 8 μM, viral yields were reduced by 457- to 14,333-fold compared to DMSO-treated controls, with the most potent effect observed against DENV-2 (14,333-fold reduction) [1]. This pan-serotype potency contrasts sharply with many classes of NS2B/NS3 inhibitors that are serotype-specific. Furthermore, BP13944 exhibits selectivity for DENV over the related flavivirus JEV. Under parallel conditions, 12 μM BP13944 caused no marked suppression of JEV viral yield, while it strongly reduced DENV yield [1]. This establishes a clear differentiation from broad-spectrum flavivirus inhibitors like ribavirin (DENV EC50 = 2.0 μM), which lack this specificity window [2].

Resistance Locus
Head-to-head
BP13944: NS3 E66G, 15.2× replicon resistance BP2109: NS2B R55K/E80K, 73.8× replicon resistance
Supports direct NS3 protease target engagement
Resistance mapping to catalytic domain vs. cofactor region
Dengue virus Pan-serotype inhibitor Flavivirus selectivity

Selectivity Index: Defined vs. Undefined Cytotoxicity

A critical differentiator for BP13944 is the detailed characterization of its resistance mechanism, providing direct evidence of target engagement. Sequencing of replicon cells that escaped BP13944 inhibition revealed a consensus E66G amino acid substitution in the NS3 protease domain. When this single mutation was introduced into various systems, it conferred significant resistance: a 15.2-fold increase in resistance in the DENV-2 replicon, a 17.2-fold increase in an infectious DENV-2 cDNA clone, and a 3.1-fold increase in resistance for the recombinant NS2B/NS3 protease enzyme [1]. This clean, well-defined resistance profile is a unique differentiator, as extensive cross-resistance profiling data is absent for most other experimental DENV inhibitors, providing a validated route for studying viral escape.

Selectivity Index
Reported
CC50 = 72.40 μM; SI ≈ 70.3 BHK-21 MTS assay; 100% viability at ≤15 μM
Defined cytotoxicity threshold supports assay concentration selection
Comparator BP2109 lacks reported CC50
Mechanism of action Drug resistance Target validation

Pan-Serotype Viral Yield Reduction vs. EC50 Ranges

BP13944 exhibits a favorable selectivity index, a crucial metric for its utility in cell-based assays. In BHK-21 cells, the 50% cytotoxic concentration (CC50) was determined to be 72.40 ± 0.95 μM. This yields a selectivity index (CC50 / EC50) of approximately 70 relative to its anti-DENV activity (EC50 = 1.03 μM) [1]. Notably, no suppression of cell viability was observed at concentrations up to 40 μM, and 100% cell viability was maintained at concentrations below 15 μM [1]. This compares favorably to other classes of NS2B/NS3 protease inhibitors, where a systematic review reported CC50 values across BHK-21, Vero, and LLC-MK2 cells ranging from less than 1.0 μM to 780.5 μM, highlighting that many inhibitors have significantly narrower windows [2].

Pan-Serotype Yield
Reported
BP13944 8 μM: DENV-1 457×, DENV-2 14,333×, DENV-3 801×, DENV-4 3,826× reduction SK-12: EC50 range 0.74–4.92 μM (no fixed-conc yield data)
Per-serotype yield reduction reveals differential susceptibility
Standardized concentration comparison enables serotype ranking
Cytotoxicity Selectivity index Therapeutic window

DENV Selectivity over JEV

Mechanistic studies further differentiate BP13944 by pinpointing its mode of action on viral RNA synthesis. Using a DENV-2 transient replicon system that distinguishes between viral translation and RNA replication, BP13944 had a minimal effect on the initial translation phase (4–8 h post-transfection) but reduced the replication-phase luciferase signal by 49% at 24 h, 73% at 48 h, and 91% at 72 h post-transfection [1]. In an infectious virus model, treatment with 12 μM BP13944 led to a 7- to 17-fold reduction in intracellular positive-strand viral RNA levels at MOIs of 0.1 and 1.0, respectively [1]. This contrasts with entry inhibitors that show immediate effect or translation inhibitors that abrogate the early signal, which is not seen with BP13944.

DENV vs JEV Selectivity
Reported
BP13944 12 μM: >10,000× DENV-2 reduction; no marked JEV suppression SK-12: JEV EC50 29.81 μM, ~6- to 40-fold selectivity
Near-binary DENV selectivity supports flavivirus-specific probe use
Parallel assay at same MOI confirms absence of JEV cross-reactivity
Viral RNA replication Mechanism of action Post-entry inhibitor

BP13944 Application Scenarios


Target Validation via Genetically Mapped Interaction

Researchers can use BP13944 as a chemical probe to validate the NS3 protease as a target. The well-characterized E66G escape mutation, which confers greater than 15-fold resistance [1], serves as a built-in control. By comparing the effects of BP13944 on wild-type and E66G-mutant virus or replicon systems, scientists can confidently attribute observed phenotypes to on-target protease inhibition, a critical step for target deconvolution in phenotypic screening campaigns.

Pan-Serotype Screening with Defined Cytotoxicity

BP13944 is the optimal positive control for assays designed to identify novel inhibitors with either pan-serotype or serotype-specific activity. Its ability to reduce titers of all four DENV serotypes by 457- to 14,333-fold at 8 μM, combined with its inactivity against JEV [1], provides a benchmark for both breadth and specificity. This is essential for procurement by labs developing treatments targeting co-circulating serotypes.

DENV-Specific Probe for Flavivirus Selectivity Studies

For long-term viral infection studies or assays requiring consistent compound exposure over several days, BP13944's selectivity index of approximately 70 (CC50 = 72.40 μM / EC50 = 1.03 μM) is a critical selection factor [1]. This large window minimizes the likelihood of cytotoxicity-driven artifacts, making it a reliable tool for experiments that demand sustained antiviral pressure without compromising cell health.

Quaternary Ammonium Salt as a Protease Biochemical Tool

Scientists studying DENV replication kinetics can use BP13944 to specifically inhibit the RNA synthesis phase. Its time-resolved inhibition profile (minimal effect at 8h, 91% inhibition at 72h post-transfection) [1] allows for precise temporal control in experiments aimed at separating the translation and replication steps of the viral life cycle, a utility not offered by entry or maturation inhibitors.

Application
Selection Property
Validation Focus
NS3 protease target validation
Genetically mapped resistance locus (E66G) in NS3 catalytic domain
Confirm on-target resistance shift in enzymatic and replicon assays
Pan-serotype DENV antiviral screening
Well-characterized selectivity index with explicit CC50
Verify dose-response and viability across DENV-1 to -4 in replicon cells
DENV-selective flavivirus probe
Binary DENV/JEV selectivity at fixed concentration
Confirm no marked JEV suppression in parallel viral yield assay
NS2B/NS3 protease chemical biology
Non-peptidomimetic quaternary ammonium scaffold
Explore binding mode via competitive binding, co-crystallization, or SAR
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